molecular formula C9H7BrN4O2 B3319254 5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1092352-69-6

5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3319254
CAS No.: 1092352-69-6
M. Wt: 283.08 g/mol
InChI Key: LKVPJRWSJMYNPQ-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-bromophenylamino group at position 5 and a carboxylic acid moiety at position 2. For instance, structurally similar compounds like 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 845885-94-1) exhibit molecular weights of ~296.12 g/mol and solubility in polar aprotic solvents like DMSO . The bromophenyl group in such compounds often enhances lipophilicity and influences biological activity, making them candidates for pharmaceutical research .

Properties

IUPAC Name

5-(4-bromoanilino)-2H-triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4O2/c10-5-1-3-6(4-2-5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVPJRWSJMYNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNN=C2C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704435
Record name 5-(4-Bromoanilino)-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-69-6
Record name 5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromoanilino)-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the triazole intermediate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the triazole intermediate with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and substitution reactions, and employing efficient purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the carboxylic acid to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Phenyl derivatives and alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid is C9H7BrN4O2, with a molecular weight of 283.08 g/mol. The compound features a triazole ring, which is known for its biological activity and versatility in drug design .

Antibacterial Properties

Numerous studies have highlighted the antibacterial properties of triazole derivatives, including this compound. Triazoles have been shown to exhibit significant activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity Against E. coli and S. aureus

  • A study evaluated the antibacterial efficacy of this compound against E. coli and S. aureus.
  • Results indicated that the compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against these pathogens, demonstrating stronger activity compared to traditional antibiotics like streptomycin .
Bacteria MIC (µg/mL) Reference
E. coli0.12 - 1.95
S. aureus0.25 - 2

Anticancer Activity

This compound has also been investigated for its anticancer properties.

Case Study: Inhibition of Cancer Cell Proliferation

  • Research demonstrated that triazole derivatives can inhibit the proliferation of various cancer cell lines.
  • The compound showed promising results in reducing cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .
Cell Line IC50 (µM) Reference
MCF-75 - 15
HeLa10 - 20

Antifungal Properties

The antifungal activity of triazole derivatives is well-documented, with specific applications in treating fungal infections.

Case Study: Antifungal Screening

  • A study assessed the antifungal efficacy of various triazole compounds against Candida species.
  • The results indicated that certain derivatives exhibited effective antifungal activity with MIC values comparable to standard antifungal agents .

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the triazole ring provides stability and specificity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid 5-(4-BrC₆H₄NH), 4-COOH C₉H₆BrN₅O₂ ~296.04 (estimated) Not explicitly reported; inferred from analogs -
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 1-(4-EtOC₆H₄), 5-CHO, 4-COOH C₁₂H₁₁N₃O₄ 285.24 Exhibits ring-chain tautomerism (20% cyclic hemiacetal form in solution); used in synthesis of fused heterocycles
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1-(4-ClC₆H₄), 5-CF₃, 4-COOH C₁₀H₆ClF₃N₃O₂ 305.62 High antiproliferative activity (GP = 68.09% against NCI-H522 lung cancer cells)
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 1-(thiazol-2-yl), 5-CH₃, 4-COOH C₆H₅N₅O₂S 211.20 Moderate antitumor activity (40% growth inhibition in NCI-H522 cells)
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 1-(4-BrC₆H₄CH₂), 5-CH₃, 4-COOH C₁₁H₁₀BrN₃O₂ 296.12 Research chemical; solubility in DMSO/chloroform

Key Observations :

  • Electron-withdrawing groups (EWGs) like -CF₃ or halogens (Br, Cl) at the aryl position enhance bioactivity. For example, the trifluoromethyl derivative shows superior antiproliferative effects compared to methyl or ethoxy analogs .
  • Carboxylic acid vs. amide derivatives : Carboxylic acids generally exhibit lower cell permeability and higher acidity, reducing their in vitro efficacy compared to amides. For instance, zwitterionic triazole acids (e.g., 1-(thiazol-2-yl) derivatives) display marginally better activity due to balanced polarity .

Biological Activity

5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. Triazoles are known for their potential in medicinal chemistry due to their antibacterial, antifungal, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and various biological assays.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenylisocyanide with appropriate azoles or azides under controlled conditions. This method not only ensures high yields but also allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that compounds similar to this compound demonstrated activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing varying degrees of inhibition depending on the substituents present on the triazole ring .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aE. coli32 µg/mL
5bS. aureus16 µg/mL
5cPseudomonas aeruginosa>64 µg/mL

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively:

  • Cell Line Studies : In vitro assays against various human cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colorectal cancer) revealed that the presence of a bromophenyl group significantly enhances cytotoxicity. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Cell LineIC50 (µM)
MCF-75.6
HCT-1164.8
PC-36.2

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in nucleic acid synthesis or metabolic pathways critical for bacterial survival.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptosis through mitochondrial pathways or by activating caspases.

Study on Antimicrobial Efficacy

A study evaluated the efficacy of several triazole derivatives against plant pathogens such as Fusarium and Colletotrichum. The results indicated that compounds with bromophenyl substitutions had superior inhibitory effects compared to their non-brominated counterparts .

Clinical Relevance

Given the rising resistance to conventional antibiotics, compounds like this compound are being investigated as potential leads in drug development for both bacterial infections and cancer therapies.

Q & A

Basic: What are the most reliable synthetic routes for preparing 5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving:

  • Step 1: Condensation of 4-bromoaniline with a carboxylic acid precursor (e.g., via isocyanide intermediates) to form a carboximidoyl chloride intermediate .
  • Step 2: Cyclization using sodium azide (NaN₃) under Huisgen 1,3-dipolar cycloaddition conditions to construct the triazole ring .
  • Step 3: Acidic hydrolysis or functional group modifications to introduce the carboxylic acid moiety.
    Key parameters include temperature control (0–5°C for azide reactions) and solvent selection (DMF or THF for cyclization). Purity is validated via HPLC (>95%) and NMR .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methods:

  • X-ray crystallography resolves the triazole ring conformation and substituent orientations. For example, bond angles around the triazole nitrogen atoms are critical for hydrogen-bonding interactions .
  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regioselectivity of the triazole ring and substituent positions. The 4-bromophenyl group shows distinct aromatic splitting patterns in ¹H NMR .
  • Density Functional Theory (DFT) calculations predict electronic properties, such as HOMO-LUMO gaps, which correlate with redox behavior in enzymatic assays .

Basic: What preliminary biological assays are recommended for evaluating its pharmacological potential?

Initial Screening:

  • Enzyme inhibition assays (e.g., carbonic anhydrase II or histone deacetylase) using spectrophotometric methods to measure IC₅₀ values. The triazole ring’s nitrogen atoms act as hydrogen bond acceptors, enhancing inhibitory activity .
  • Antimicrobial testing via broth microdilution (MIC values) against Gram-positive/negative strains. Chlorinated/brominated analogs show enhanced lipophilicity and membrane penetration .
  • Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) to identify apoptosis induction .

Advanced: How does the bromophenyl substituent influence its enzyme inhibition mechanisms?

Mechanistic Insights:

  • The 4-bromophenyl group increases steric bulk and electron-withdrawing effects, altering substrate binding in enzyme active sites. For example, in carbonic anhydrase inhibition, Br enhances hydrophobic interactions with zinc-coordinated water .
  • Contradictions in Data: Some studies report reduced activity compared to chlorinated analogs due to larger atomic size, which may hinder fit into sterically constrained pockets. Resolution requires crystallographic docking studies .

Advanced: What strategies resolve discrepancies in bioactivity data across different assay conditions?

Methodological Adjustments:

  • Standardize assay protocols: Use identical buffer pH (e.g., 7.4 for physiological conditions) and enzyme concentrations. Variability in HDAC inhibition data often arises from differences in substrate (e.g., fluorogenic vs. colorimetric) .
  • Control for solubility: Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation. Bioactivity loss in aqueous media may indicate poor solubility, not low potency .
  • Cross-validate with orthogonal assays: Combine enzyme inhibition data with cellular thermal shift assays (CETSA) to confirm target engagement .

Advanced: How can crystallography guide structure-activity relationship (SAR) studies?

Applications:

  • Hydrogen-bonding networks: X-ray structures reveal interactions between the triazole’s N2 atom and catalytic residues (e.g., His94 in carbonic anhydrase), guiding substitutions to optimize binding .
  • Torsional flexibility: Crystallography identifies rotatable bonds (e.g., the amino linker between phenyl and triazole), which can be rigidified via methyl groups to improve potency .

Advanced: What are the challenges in optimizing metabolic stability for in vivo studies?

Key Issues and Solutions:

  • Rapid glucuronidation: The carboxylic acid group is prone to Phase II metabolism. Methyl ester prodrugs or amide derivatives improve plasma stability .
  • Oxidative degradation: Bromine substituents may undergo hepatic debromination. Deuterated analogs or fluorinated replacements (e.g., CF₃) enhance metabolic resistance .

Advanced: How do researchers analyze the compound’s stability under varying storage conditions?

Stability Protocols:

  • Accelerated degradation studies: Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC for hydrolyzed byproducts (e.g., triazole ring opening) .
  • Long-term storage: Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation. Aqueous solutions require pH adjustment (pH 6–7) to avoid precipitation .

Advanced: What computational tools are used to predict off-target interactions?

Methodology:

  • Molecular docking (AutoDock Vina): Screens against >200 human protein targets to identify potential off-targets (e.g., kinase or GPCR binding) .
  • Pharmacophore modeling (Schrödinger): Aligns triazole-carboxylic acid motifs with known active sites to prioritize high-risk off-targets .

Advanced: How can researchers address low solubility in aqueous media for in vivo applications?

Strategies:

  • Salt formation: Sodium or potassium salts of the carboxylic acid improve water solubility (>10 mg/mL) .
  • Nanoformulation: Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability. Particle size (<200 nm) is critical for passive tumor targeting .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid

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